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Compound Name: gelucire 44-14

Cat. No.: B1167122

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelucire 44/14 against other grades of Gelucire
for the enhancement of drug solubility. The information presented is supported by experimental
data to aid in the selection of the most suitable excipient for your formulation needs.

Introduction to Gelucires

Gelucires are a versatile family of lipid-based excipients derived from mixtures of mono-, di-,
and triglycerides with polyethylene glycol (PEG) esters of fatty acids.[1][2] These excipients are
characterized by two numbers: the first indicating the melting point and the second
representing the Hydrophilic-Lipophilic Balance (HLB) value.[1] The wide range of melting
points (33°C to 65°C) and HLB values (1 to 18) allows for their use in various applications,
including solubility and bioavailability enhancement, and as sustained-release matrices.[2][3]
Gelucires with high HLB values are generally used for inmediate-release formulations to
enhance solubility, while those with low HLB values are employed for sustained-release
applications.[1]

Physicochemical Properties of Selected Gelucire
Grades

A clear understanding of the physicochemical properties of different Gelucire grades is crucial
for formulation development. The following table summarizes the key properties of Gelucire
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44/14 and other commonly used grades.
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Gelucire Grade

Composition
Highlights

Melting Point
(°C)

HLB Value

Key
Characteristic
S &
Applications
for Solubility
Enhancement

Gelucire 44/14

Lauroyl polyoxyl-
32 glycerides

44

14

A non-ionic,
water-dispersible
surfactant that
self-emulsifies in
agueous media
to form a fine
dispersion.[4]
Widely used for
solubility and
bioavailability
enhancement of
poorly soluble
drugs.[5]

Gelucire 50/13

macrogol-32

50

13

A non-ionic,
water-dispersible
surfactant
composed of
PEG-esters and
a small glyceride
fraction. Also
used to enhance
solubility and
wettability.[1]

Gelucire 48/16

PEG-32 stearate

48

16

A water-soluble
surfactant with a
high HLB value,
effective in
forming micelles

to encapsulate
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hydrophobic
drugs.[6]

A hydrophobic
lipid primarily
used in
sustained-
release
Gelucire 43/01 Hard fat 43 1 formulations.[1]
Can be blended
with hydrophilic
grades to
modulate drug

release.

Comparative Performance in Solubility
Enhancement

The selection of a specific Gelucire grade significantly impacts the solubility and dissolution
rate of poorly soluble drugs. Below is a summary of comparative studies.

Gelucire 44/14 vs. Gelucire 50/13

Comparative studies have shown varied results depending on the active pharmaceutical
ingredient (API).

e Aceclofenac: In a study comparing various semi-solid matrix bases, Gelucire 44/14
demonstrated a superior dissolution rate for aceclofenac compared to Gelucire 50/13, with
the following rank order of decreasing dissolution rate: Gelucire 44/14 > Gelucire 33/10 >
PEG 4000 > PEG 6000 > Poloxamer 188 > Gelucire 50/13.[7]

o Carvedilol: Conversely, solid dispersions of carvedilol prepared with Gelucire 50/13 exhibited
a better overall dissolution profile compared to those containing Gelucire 44/14.[8]

» Berberine Hydrochloride: For berberine hydrochloride, solid dispersions using Gelucire 50/13
showed greater solubility enhancement compared to Gelucire 44/14.[9]
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e Eplerenone: Both Gelucire 44/14 and 50/13 were effective in enhancing the solubility of
eplerenone, a BCS class Il drug.[10]

Gelucire 44/14 vs. Gelucire 48/16

e Anacetrapib: In a study on the lipophilic BCS class IV drug anacetrapib, amorphous solid
dispersions formulated with Gelucire 44/14 and Gelucire 48/16 demonstrated the highest
drug solubilization, enhancing solubility by 30-50 times compared to a traditional amorphous
solid dispersion without a surfactant.[11]

e Indomethacin: The solubility enhancement of indomethacin was more pronounced with
Gelucire 48/16 aqueous solutions compared to Gelucire 44/14 or Gelucire 50/13, which is
attributed to the higher HLB value of Gelucire 48/16.[6]

Gelucire 44/14 vs. Hydrophobic Gelucires

o Metoprolol Succinate: In a study on floating sustained-release matrices, Gelucire 43/01
(hydrophobic) was used as a carrier to sustain drug release, while Gelucire 44/14
(hydrophilic) acted as a release enhancer. This demonstrates the potential for blending
different Gelucire grades to achieve desired release profiles.[12]

Quantitative Data Summary

The following table presents a summary of quantitative data from various studies, highlighting
the fold increase in solubility or dissolution enhancement achieved with different Gelucire
grades.
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. Fold
Gelucire - .
Method of o Solubility/Di
Drug Grade(s) . Key Finding . Reference
Formulation ssolution
Compared
Increase
Gelucire
_ 44/14 at 15%
Gelucire o ] 20-fold
o Semi-solid wiv in water ) )
Piroxicam 44/14 & ) ) ) increase in [5]
dispersion increased N
Labrasol - solubility
solubility
significantly.
Gelucire
50/13 (1:1.75
ratio) showed
a 5-fold
increase in
Gelucire Solid
) ) drug release 2.1 to 5-fold
) 44/14 vs. Dispersion ) )
Carvedilol ] ] compared to increase in
Gelucire (Fusion- ) )
pure drug. dissolution
50/13 solvent) )
Gelucire
44/14 (1:2
ratio) showed
a 2.1-fold
increase.
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Gelucire
44/14
dispersion
showed 98%
drug

] ) o Approx. 1.9-
] ] Gelucire ] dissolution in ]
Tiaprofenic Solid fold increase
) 44/14 vs. ) ) 3 hours, [13]
Acid Dispersion over pure
PEGs compared to
drug
less than
21% for
PEGs and
53% for the
pure drug.
Gelucire
) Amorphous 44/14 and
Gelucire ] 30-50-fold
) Solid 48/16 ) )
Anacetrapib 44/14, 48/16, ) ] increase in [11]
Dispersion enhanced N
50/13 - solubility
(HME) solubility by
30-50x.
Gelucire
Gelucire ) 50/13 (1:2
) Solid ) Up to 4-fold
Berberine 44/14 vs. ] ] ratio) resulted )
) Dispersion ) increase in 9]
HCI Gelucire ) in a 4-fold -
(Fusion) ) ) solubility
50/13 increase in
solubility.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline standardized protocols for key experiments in the evaluation of

Gelucire-based formulations.

Preparation of Solid Dispersions

1. Fusion Method (Melt Method)
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This method is suitable for thermally stable drugs and carriers.

e Principle: The drug and carrier are melted together to form a homogenous mixture, which is
then cooled and solidified.

e Protocol:

[¢]

Accurately weigh the drug and Gelucire in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

o Combine the materials in a suitable vessel (e.g., porcelain dish).

o Heat the mixture on a hot plate or in a water bath to a temperature approximately 10-20°C
above the melting point of the Gelucire grade being used, with continuous stirring until a
clear, homogenous melt is obtained.

o Rapidly cool the molten mixture by placing the vessel on an ice bath to ensure rapid
solidification and prevent drug crystallization.

o Pulverize the solidified mass using a mortar and pestle.

[e]

Sieve the resulting powder to obtain a uniform particle size and store in a desiccator.

2. Solvent Evaporation Method

This method is advantageous for thermolabile drugs.

e Principle: The drug and carrier are dissolved in a common volatile solvent, which is then
evaporated to leave a solid dispersion.

e Protocol:

o Accurately weigh the drug and Gelucire in the desired ratio.

o Dissolve both the drug and Gelucire in a suitable common volatile solvent (e.g., ethanol,
methanol, dichloromethane, or a mixture thereof) in a beaker with stirring.

o Continue stirring until a clear solution is formed.
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o Evaporate the solvent using a rotary evaporator or by heating on a water bath at a
controlled temperature (typically 40-60°C).

o Dry the resulting solid film or mass in a vacuum oven at a suitable temperature to remove
any residual solvent.

o Pulverize, sieve, and store the solid dispersion as described for the fusion method.[14]

Phase Solubility Studies

e Principle: To determine the effect of the carrier concentration on the drug's solubility and to
establish the stoichiometry of the drug-carrier complex.

e Protocol:

o Prepare a series of aqueous solutions with increasing concentrations of the Gelucire
grade (e.g., 0% to 20% w/v) in a suitable buffer (e.g., pH 1.2, 4.5, 6.8) or purified water.

o Add an excess amount of the drug to each solution in sealed vials.

o Equilibrate the vials by shaking in a thermostatically controlled water bath at a specific
temperature (e.qg., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours)
until equilibrium is reached.

o After equilibration, centrifuge the samples to separate the undissolved drug.
o Filter the supernatant through a suitable membrane filter (e.g., 0.45 pm).

o Analyze the concentration of the dissolved drug in the filtrate using a validated analytical
method such as UV-Vis spectrophotometry or HPLC.

o Plot the solubility of the drug against the concentration of the Gelucire to determine the
phase solubility diagram.

In Vitro Dissolution Testing

o Principle: To evaluate the rate and extent of drug release from the prepared formulations in a
simulated gastrointestinal fluid.
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e Protocol (based on USP Apparatus 2 - Paddle Method):

o Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., simulated
gastric fluid pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8). Deaerate the
medium before use.

o Apparatus Setup: Set up a USP Apparatus 2 (paddle) dissolution tester. Maintain the
temperature of the dissolution medium at 37 = 0.5°C. Set the paddle speed to a specified
rate (e.g., 50 or 100 rpm).

o Sample Introduction: Introduce a weighed quantity of the solid dispersion (equivalent to a
specific dose of the drug) into each dissolution vessel.

o Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time
intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

o Sample Replacement: Immediately replace the withdrawn volume with an equal volume of
fresh, pre-warmed dissolution medium.

o Sample Analysis: Filter the collected samples and analyze the drug concentration using a
validated analytical method.

o Data Analysis: Calculate the cumulative percentage of drug released at each time point
and plot the dissolution profile (percentage of drug released versus time).

Mechanism of Solubility Enhancement

The primary mechanisms by which Gelucires, particularly hydrophilic grades like Gelucire
44/14, enhance the solubility of poorly water-soluble drugs include:

» Improved Wettability: The surfactant properties of Gelucire reduce the interfacial tension
between the drug particles and the dissolution medium, leading to improved wetting.

e Micellar Solubilization: Above their critical micelle concentration (CMC), Gelucires form
micelles in aqueous media, which can encapsulate the hydrophobic drug molecules in their
core, thereby increasing their apparent solubility.[13]
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e Formation of Amorphous Solid Dispersions: The carrier can prevent the drug from
crystallizing, maintaining it in a higher-energy amorphous state, which has greater solubility

and a faster dissolution rate.[13]

o Self-Emulsification: Gelucire 44/14 is a self-emulsifying excipient that spontaneously forms a
fine oil-in-water emulsion or microemulsion upon contact with aqueous fluids, dispersing the
drug in fine droplets with a large surface area for dissolution and absorption.[4]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key processes involved in solubility enhancement using

Gelucire and a typical experimental workflow.

Formulation

Gelucire 44/14
Fusion or

Solvent > Solid Dispersion
(Amorphous Drug in Carrier)

Poorly Soluble Drug If- i
(Crystalline) & Improved Wettability

Dissolution in Aqueous Medium
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Aqueous Medium
(e.g., Gl Fluid)

Fine Emulsion/
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Micelles with Dissolved Drug
Solubilized Drug (Ready for Absorption)

Click to download full resolution via product page

Caption: Mechanism of solubility enhancement by Gelucire 44/14.
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Caption: Experimental workflow for comparing Gelucire grades.

Conclusion

Gelucire 44/14 is a highly effective and widely utilized excipient for enhancing the solubility and
dissolution of poorly water-soluble drugs due to its self-emulsifying properties and high HLB
value. However, the optimal choice of Gelucire grade is drug-dependent. Comparative studies
show that while Gelucire 44/14 is superior for some APIs like aceclofenac, other grades such
as Gelucire 50/13 or the higher HLB Gelucire 48/16 may offer better performance for other
drugs like carvedilol and indomethacin, respectively. Therefore, it is essential for formulation
scientists to conduct comparative studies, such as those outlined in this guide, to select the
most appropriate Gelucire grade to achieve the desired drug delivery profile. The ability to form
amorphous solid dispersions and the potential for creating blends of different Gelucire grades
further expand their utility in modern drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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